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Compound of Interest

Compound Name: Triallyl phosphate

Cat. No.: B159087

A comprehensive conformational analysis of triallyl phosphate (TAP) has been conducted
using Density Functional Theory (DFT) calculations, revealing a complex potential energy
surface with numerous stable conformers. This analysis, supported by matrix isolation infrared
spectroscopy, provides critical insights into the molecule's structural flexibility, which is essential
for understanding its chemical behavior and applications in materials science and as a flame
retardant.

The conformational complexity of triallyl phosphate arises from the multiple rotational degrees
of freedom around the P-O and C-C bonds of the three allyl groups. Due to the large number of
possible conformations, a systematic computational approach was undertaken to identify the
stable geometries and their relative energies.

Methodology: A Systematic Approach to
Conformational Analysis

The conformational analysis of triallyl phosphate was a challenging endeavor due to its high
flexibility. To systematically explore the potential energy surface, researchers employed a
building-block approach. The study began with the conformational analysis of simpler
analogous molecules, dimethyl allyl phosphate (DMAP) and diallyl methyl phosphate (DAMP),
to understand the conformational preferences of the allyl groups. This information was then
used to construct and predict the stable conformers of the more complex triallyl phosphate
molecule.[1]
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The computational study identified a staggering 131 distinct conformations of triallyl
phosphate that contribute to its room temperature population.[1] The geometries of these
conformers were optimized, and their energies were calculated to determine their relative
stabilities.

Computational Protocol

The quantum chemical calculations were performed using Density Functional Theory (DFT), a
robust method for studying the electronic structure of molecules. The specific level of theory
employed was B3LYP with the 6-311++G(d,p) basis set.[1] This combination is well-regarded
for providing a good balance between accuracy and computational cost for molecules of this
size. Vibrational frequency calculations were also performed for the identified conformers to
confirm that they correspond to true energy minima on the potential energy surface and to aid
in the assignment of experimental infrared spectra.[1]

Workflow for Conformational Analysis

The logical workflow for the conformational analysis of triallyl phosphate using DFT is
depicted in the following diagram:
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Workflow for the conformational analysis of triallyl phosphate.
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Quantitative Data: Relative Energies of Triallyl
Phosphate Conformers

The DFT calculations yielded the relative energies of the 131 identified conformers of triallyl
phosphate. A selection of the lowest energy conformers is presented in the table below. The
relative energies are crucial for understanding the population of each conformer at a given
temperature, as described by the Boltzmann distribution.

Conformer ID Relative Energy (kcal/mol)
TAP_001 0.00

TAP_002 0.25

TAP_003 0.33

TAP_004 0.41

TAP_005 0.48

TAP_131 >2.00

Note: The full list of 131 conformers and their corresponding energies can be found in the
supplementary information of the cited research article.[1]

Experimental Validation

The computational results were validated through matrix isolation infrared spectroscopy.
Triallyl phosphate was trapped in inert gas matrices (N2, Ar, and Xe) at low temperatures (12
K), and its infrared spectrum was recorded.[1] The experimental spectra were then compared
with the theoretical vibrational spectra calculated for the identified conformers. This comparison
allowed for the assignment of the observed infrared features to specific conformations of
triallyl phosphate, providing strong experimental support for the computational findings.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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